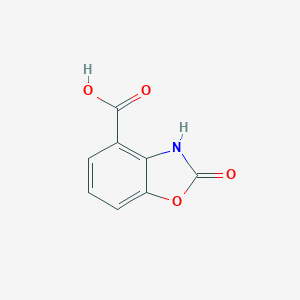

![molecular formula C7H5N3O B008735 イミダゾ[1,2-a]ピリミジン-3-カルバルデヒド CAS No. 106012-56-0](/img/structure/B8735.png)

イミダゾ[1,2-a]ピリミジン-3-カルバルデヒド

概要

説明

Imidazo[1,2-a]pyrimidine-3-carbaldehyde is a useful research compound. Its molecular formula is C7H5N3O and its molecular weight is 147.13 g/mol. The purity is usually 95%.

The exact mass of the compound Imidazo[1,2-a]pyrimidine-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 720775. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Imidazo[1,2-a]pyrimidine-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidazo[1,2-a]pyrimidine-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗結核剤

イミダゾ[1,2-a]ピリジン誘導体は、医薬品化学における幅広い用途から、「薬物偏見」足場として認識されています . それらは、多剤耐性結核(MDR-TB)および広範耐性結核(XDR-TB)に対して顕著な活性を示します .

化学合成における触媒

イミダゾ[1,2-a]ピリミジンは、2-アリール置換イミダゾ[1,2-a]ピリミジンの合成に使用されてきました . イミダゾピリミジンコアを持つ分子の強力な生物活性により、この製造への新しいアプローチは関心を集めています .

オプトエレクトロニクスデバイス

このクラスの芳香族複素環は、材料科学を含むいくつかの研究分野で大きな可能性を秘めています . それらは、オプトエレクトロニクスデバイスなどのさまざまな技術的用途で報告されています .

センサー

イミダゾ[1,2-a]ピリミジンは、センサーの開発にも使用されてきました . それらのユニークな特性により、この用途に適しています .

抗がん剤

将来の方向性

The synthesis of new condensed heterocycles based on imidazole[1,2-a]pyrimidine-3-carbaldehyde has become an important task due to the broad biological activity spectrum of imidazole, pyrazine, and pyrimidine derivatives . Future research may focus on the development of new approaches to their synthesis, broadening the range of available methods, and reagents for their chemical modification .

作用機序

Target of Action

Imidazo[1,2-a]pyrimidine-3-carbaldehyde and its derivatives have been identified as potential covalent anticancer agents . The primary targets of these compounds are KRAS G12C-mutated cells , which play a significant role in the development of certain types of cancer .

Mode of Action

The compound interacts with its targets through a covalent bond , which is facilitated by the Groebke–Blackburn–Bienaymè reaction (GBB reaction) . This interaction results in the inhibition of the KRAS G12C-mutated cells, thereby potentially reducing the proliferation of cancer cells .

Biochemical Pathways

It is known that the compound’s interaction with kras g12c-mutated cells can disrupt the normal functioning of these cells, which are involved in various cellular processes, including cell growth and division .

Pharmacokinetics

The compound’s potential as a covalent anticancer agent suggests that it may have suitable pharmacokinetic properties for therapeutic use .

Result of Action

The primary result of the compound’s action is the potential inhibition of KRAS G12C-mutated cells . This inhibition could lead to a reduction in the growth and proliferation of cancer cells, thereby potentially contributing to the treatment of certain types of cancer .

生化学分析

Biochemical Properties

Imidazo[1,2-a]pyrimidine-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through radical reactions for the direct functionalization of imidazo[1,2-a]pyrimidines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Cellular Effects

Imidazo[1,2-a]pyrimidine-3-carbaldehyde has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it exhibits significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Molecular Mechanism

The molecular mechanism of action of Imidazo[1,2-a]pyrimidine-3-carbaldehyde involves a series of intramolecular rearrangements resulting in the formation of the aromatic intermediate . This process includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Imidazo[1,2-a]pyrimidine-3-carbaldehyde vary with different dosages in animal models. For instance, in the acute TB mouse model, there was a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of a similar compound, respectively, after 4 weeks of treatment .

特性

IUPAC Name |

imidazo[1,2-a]pyrimidine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-5-6-4-9-7-8-2-1-3-10(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFLIUIEUMXSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2N=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328054 | |

| Record name | imidazo[1,2-a]pyrimidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106012-56-0 | |

| Record name | Imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106012-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | imidazo[1,2-a]pyrimidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

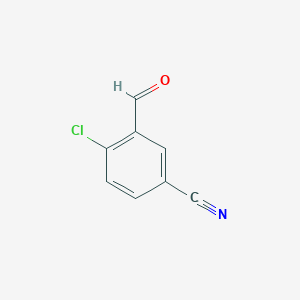

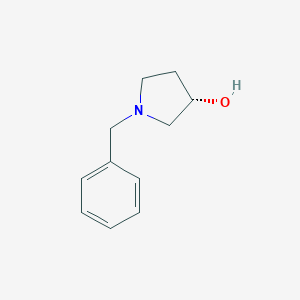

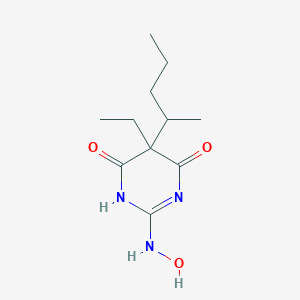

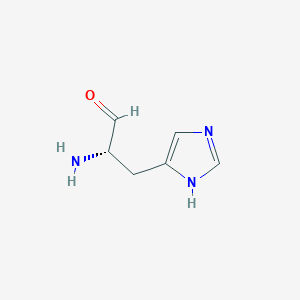

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

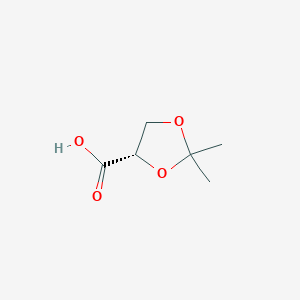

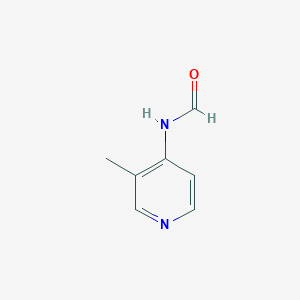

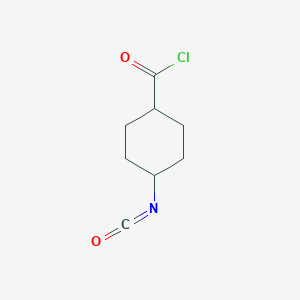

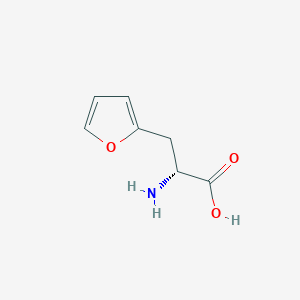

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)